1-(4-Phenylpiperazin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone
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Description
1-(4-Phenylpiperazin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H27N3OS and its molecular weight is 369.53. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Synthesis Applications
Electrochemical methods offer a sustainable and efficient route for synthesizing phenylpiperazine derivatives, including compounds structurally related to 1-(4-Phenylpiperazin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone. Nematollahi and Amani (2011) demonstrated the electrochemical oxidation of phenylpiperazine precursors in aqueous solutions, revealing a facile approach to generate new phenylpiperazine derivatives with high atom economy and minimal environmental impact (Nematollahi & Amani, 2011).
Docking Studies and Biological Evaluation
Investigations into the affinity of phenylpiperazine derivatives towards 5-HT1A receptors offer insights into their potential therapeutic applications. Pessoa‐Mahana et al. (2012) synthesized novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives and evaluated their binding affinities, showing the significance of arylpiperazine and benzo[b]thiophene substitutions on receptor affinity. Docking studies highlighted the electrostatic interactions responsible for the observed affinities (Pessoa‐Mahana et al., 2012).
Antibacterial Activity of Piperidine Derivatives
Merugu, Ramesh, and Sreenivasulu (2010) explored the microwave-assisted synthesis of piperidine containing pyrimidine imines and thiazolidinones, investigating their antibacterial activities. This research underscores the potential of piperidine derivatives in developing new antibacterial agents, demonstrating the versatility of this compound-related compounds in medicinal chemistry (Merugu, Ramesh, & Sreenivasulu, 2010).
Conformational and Vibrational Studies
Onawole et al. (2017) conducted conformational and vibrational studies on a synthesized arylpiperazine-based drug, revealing its biochemical properties and potential interactions with the human GABA receptor. This research provides a computational assessment of arylpiperazine derivatives, offering insights into their reactivity and degradation pathways, which are crucial for understanding the pharmacokinetic profiles of compounds like this compound (Onawole et al., 2017).
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-(4-thiophen-2-ylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c25-21(17-22-10-8-18(9-11-22)20-7-4-16-26-20)24-14-12-23(13-15-24)19-5-2-1-3-6-19/h1-7,16,18H,8-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGMDJLUHUAMEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.